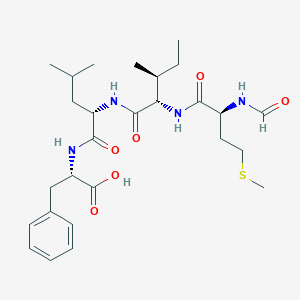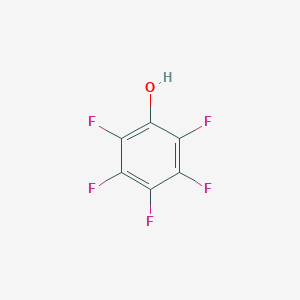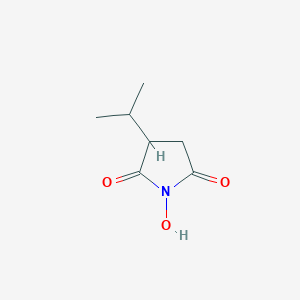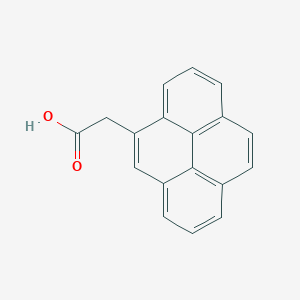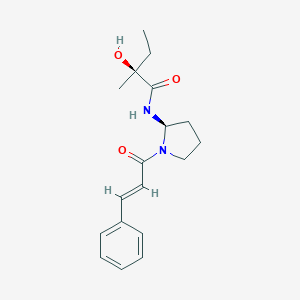
Odorinol
Vue d'ensemble
Description
Odorinol is a natural product found in Aglaia elaeagnoidea, Aglaia odorata, and Aglaia laxiflora . It is an aminopyrrolidine-diamide .
Synthesis Analysis
The industrial synthesis of odorants like Odorinol is the only way to provide them in sufficient quantities when natural sources are rare . Odorinol is a cancer chemopreventive agent which inhibits both the initiation and promotion stages of two-stage skin carcinogenesis .Molecular Structure Analysis
Odorinol has a molecular formula of C18H24N2O3 . Its IUPAC name is (2S)-2-hydroxy-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide . The molecular weight of Odorinol is 316.4 g/mol .Physical And Chemical Properties Analysis
Odorinol has a molecular weight of 316.4 g/mol . Its molecular formula is C18H24N2O3 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Cancer Chemoprevention
Odorinol: has been identified as having potent anti-carcinogenic effects. It exhibits remarkable inhibitory effects in two-stage mouse skin carcinogenesis models induced by nitric oxide donors or peroxynitrite . This suggests that Odorinol could be a promising agent for cancer chemoprevention, potentially inhibiting both the initiation and promotion stages of carcinogenesis.
Anti-Leukemic Activity
Research has reported the anti-leukemic activity of Odorinol against P-388 lymphocytic leukemia in mice . This opens avenues for its use in developing therapeutic agents targeting leukemia, with the potential to improve treatment outcomes for patients suffering from this type of cancer.
Environmental Science
In the context of environmental science, Odorinol’s derivatives could play a role in the assessment and management of agricultural chemical inputs and their impact on the environment . Its properties might be utilized in monitoring pollutant formation and transferring processes, contributing to sustainable agricultural practices.
Industrial Processes
Odorinol and its derivatives may find applications in industrial odor control. By understanding the mechanics of industrial processes and the science behind odorous compounds, Odorinol could be used to develop solutions that mitigate industrial odors, thus improving environmental quality and compliance with safety regulations .
Biotechnology
Odorinol’s structural properties might be leveraged in biotechnological applications, particularly in the development of biosensors. Its ability to bind with a broad range of hydrophobic compounds makes it a suitable candidate for incorporation into chemosensory devices . This could lead to advancements in analytical tools and anchorage systems.
Agricultural Research
In agricultural research, compounds like Odorinol could be instrumental in improving crop productivity and quality through genetic improvement and better plant protection methods . Its potential role in enhancing farm mechanization and efficient marketing could also be explored to support rational agricultural growth and development.
Orientations Futures
Mécanisme D'action
Target of Action
Odorinol is a natural product isolated from the branches and leaves of Aglaia odorata . It has potential antineoplastic activity It’s known that odorinol can inhibit both the initiation and promotion stages of skin cancer .
Mode of Action
It’s known that Odorinol has potential antineoplastic activity and can inhibit both the initiation and promotion stages of skin cancer . This suggests that Odorinol may interact with cellular targets involved in the regulation of cell proliferation and differentiation, thereby inhibiting the development and progression of cancer.
Pharmacokinetics
One study suggests that odorinol has an excellent therapeutic profile of druggability , indicating that it may have favorable pharmacokinetic properties that contribute to its bioavailability and therapeutic efficacy.
Result of Action
Odorinol exhibits potent anti-carcinogenic effects in a two-stage carcinogenesis test of mouse skin . It inhibits both the initiation and promotion stages of skin carcinogenesis . This suggests that Odorinol may have a significant impact on the molecular and cellular processes involved in the development and progression of cancer.
Propriétés
IUPAC Name |
(2S)-2-hydroxy-2-methyl-N-[(2R)-1-[(E)-3-phenylprop-2-enoyl]pyrrolidin-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-18(2,23)17(22)19-15-10-7-13-20(15)16(21)12-11-14-8-5-4-6-9-14/h4-6,8-9,11-12,15,23H,3,7,10,13H2,1-2H3,(H,19,22)/b12-11+/t15-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSIVXBCHJDPDR-IHUUNXMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)N[C@H]1CCCN1C(=O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Odorinol | |
CAS RN |
72755-22-7 | |
| Record name | Odorinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072755227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary biological activities reported for Odorinol?
A1: Odorinol, a natural product isolated from Aglaia odorata, demonstrates promising biological activities, particularly in the field of cancer chemoprevention and antiviral therapy. Studies indicate that Odorinol exhibits potent anti-carcinogenic effects against chemically-induced skin cancer in mice. [, ] Additionally, it has shown strong antiviral activity against Ranikhet disease virus (RVD) in chick embryos. []
Q2: How does Odorinol exert its anti-carcinogenic effects?
A2: Research suggests that Odorinol targets both the initiation and promotion stages of two-stage skin carcinogenesis. In models using 7,12-dimethylbenz[a]anthracene (DMBA) or nitric oxide (NO) donors as initiators and 12-O-tetradecanoylphorbol-13-acetate (TPA) as a promoter, Odorinol effectively inhibited tumor development. [] This dual-action mechanism highlights its potential as a chemopreventive agent.
Q3: What is known about the structure of Odorinol?
A3: Odorinol is an aminopyrrolidine-diamide. While its full spectroscopic data requires further collation from the literature, its absolute stereochemistry has been elucidated. [, ] The unique structure of Odorinol, particularly its diamide group, may be crucial for its biological activity and warrants further investigation.
Q4: Are there any studies investigating the relationship between Odorinol’s structure and its biological activity?
A4: While detailed structure-activity relationship (SAR) studies for Odorinol are yet to be fully explored in the provided literature, it is known that Odorinol and its analog, Odorine, both exhibit similar anti-carcinogenic activity. [] This observation suggests that the shared aminopyrrolidine-diamide core structure might be essential for their biological activities. Further research modifying different substituents on this core could help elucidate the key structural features responsible for Odorinol’s potent bioactivity.
Q5: What are the implications of Odorinol's antiviral activity against Ranikhet disease virus?
A5: The antiviral activity of Odorinol against RVD in chick embryos signifies its potential for broader antiviral applications. [] This finding warrants further investigation into its mechanism of action against RVD and exploration of its efficacy against other viral infections. Understanding its antiviral targets and potential for development into therapeutic agents is crucial.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



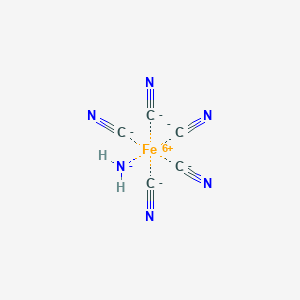
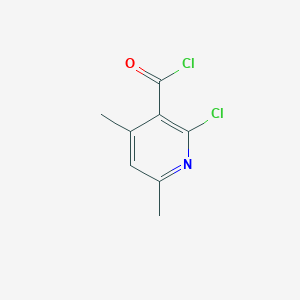
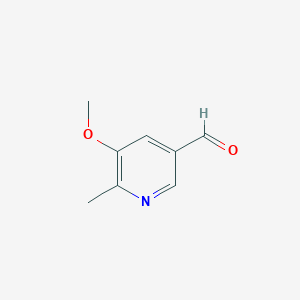
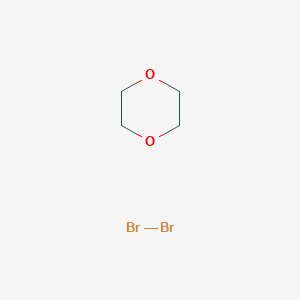
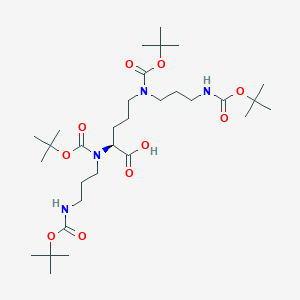
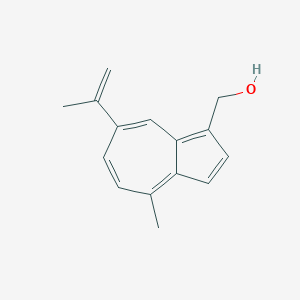
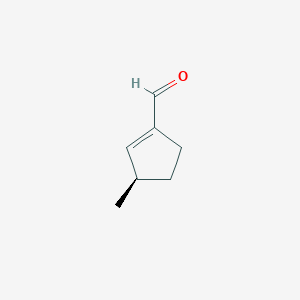
![[(2R)-2-decanoyloxy-3-[(E)-12-naphthalen-2-yldodec-11-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44912.png)


